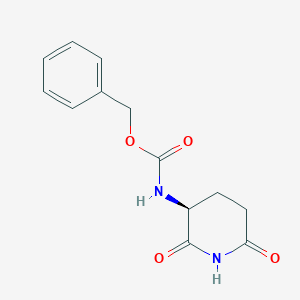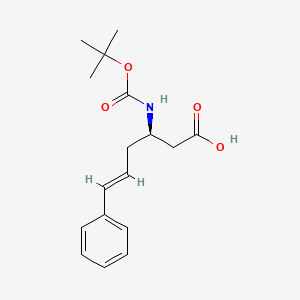
(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate” involves several steps. One method involves the use of ammonium hydroxide, (benzotriazo-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, and N-ethyl-N,N-diisopropylamine . The reaction conditions include a temperature of -20 degrees Celsius, followed by an increase to room temperature over a period of 3 hours . Another method involves the use of N-ethylmorpholine and hexamethylphosphorous triamide dichloride in dichloromethane .
Molecular Structure Analysis
The molecular formula of “(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate” is C13H14N2O4 . Its molecular weight is 262.27 . The InChI Code is 1S/C13H14N2O4/c16-11-7-6-10 (12 (17)15-11)14-13 (18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,14,18) (H,15,16,17)/t10-/m0/s1 .
Chemical Reactions Analysis
The chemical reactions involving “(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate” are complex and can yield different products depending on the conditions .
Physical And Chemical Properties Analysis
“(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate” is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound is explored in the synthesis and biological evaluation of thalidomide derivatives, which are potential anti-psoriasis agents. For instance, 2-[1-(3-chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione showed higher potency than thalidomide in inhibiting TNF-α and IL-6 expression in HaCaT cells, demonstrating its potential as a novel anti-psoriasis agent (Tang et al., 2018).
Catalyst in Organic Reactions
The compound has been utilized in organic reactions as a catalyst. For example, it facilitated the intramolecular hydroamination of N-allenyl carbamates for the formation of piperidine derivatives, demonstrating its versatility in synthetic organic chemistry (Zhang et al., 2006).
Antibacterial Applications
Compounds structurally related to (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, such as (3-benzyl-5-hydroxyphenyl)carbamates, have shown potential as new antibacterial agents against Gram-positive bacteria. This highlights the scope of these compounds in addressing drug resistance in bacteria (Liang et al., 2020).
Antimitotic and Anticancer Applications
Derivatives of this compound have been studied for their antimitotic and anticancer activities. For instance, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, a related compound, showed activity in various biological systems indicating its potential in cancer therapy (Temple & Rener, 1992).
Enzyme Inhibition Studies
Novel sulfonamide-based carbamates of this class have been explored as selective inhibitors of enzymes like butyrylcholinesterase (BChE). This suggests its potential application in treating diseases like Alzheimer's (Magar et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
benzyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFWWAGUYKLJRN-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427381 |
Source


|
| Record name | (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | |
CAS RN |
22785-43-9 |
Source


|
| Record name | (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)



